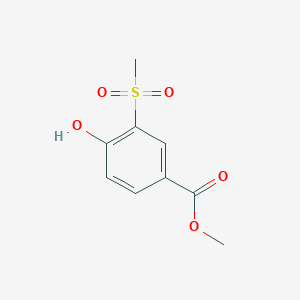
4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester is a chemical compound with the molecular formula C9H10O5S and a molecular weight of 230.24 g/mol . It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the 4-position and a methanesulfonyl group at the 3-position, with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester typically involves the sulfonation of 4-hydroxybenzoic acid followed by esterification. The reaction conditions often include the use of methanesulfonyl chloride in the presence of a base such as pyridine, followed by methylation using methanol and a catalyst like sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The methanesulfonyl group can be reduced to a thiol group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of an appropriate solvent.
Major Products
Oxidation: Formation of 4-hydroxy-3-methanesulfonyl-benzoic acid.
Reduction: Formation of 4-hydroxy-3-methylthiobenzoic acid methyl ester.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methanesulfonyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzoic acid methyl ester: Similar structure but with a methoxy group instead of a methanesulfonyl group.
4-Hydroxybenzoic acid methyl ester: Lacks the methanesulfonyl group.
3-Hydroxy-4-methylbenzoic acid: Similar structure but with a methyl group instead of a methanesulfonyl group.
Uniqueness
4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester is unique due to the presence of both hydroxyl and methanesulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10O5S |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
methyl 4-hydroxy-3-methylsulfonylbenzoate |
InChI |
InChI=1S/C9H10O5S/c1-14-9(11)6-3-4-7(10)8(5-6)15(2,12)13/h3-5,10H,1-2H3 |
InChI Key |
SOOXHZWFILUFNO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















